molecular formula C21H21FN4O2 B11191057 2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}-N-(2-fluorophenyl)acetamide

2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}-N-(2-fluorophenyl)acetamide

Cat. No.: B11191057
M. Wt: 380.4 g/mol
InChI Key: NRSIJADCSBROSL-UHFFFAOYSA-N
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Description

2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound belonging to the class of aminopyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a dimethylphenylamino group and a fluorophenylacetamide group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-(2-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-(2-FLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted pyrimidine derivatives .

Scientific Research Applications

2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-(2-FLUOROPHENYL)ACETAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-(2-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit tyrosine-protein kinases, which play a crucial role in cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(3,5-DIMETHYLPHENYL)AMINO]PYRIMIDIN-4-YL}-N-[(1S)-2-HYDROXY-1-METHYLETHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE
  • 2-[(6-AMINO-3,5-DICYANO-4-PHENYL-2-PYRIDINYL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE
  • 2-(DIETHYLAMINO)-N-(2,3-DIMETHYLPHENYL)ACETAMIDE

Uniqueness

2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-(2-FLUOROPHENYL)ACETAMIDE is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both dimethylphenylamino and fluorophenylacetamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H21FN4O2

Molecular Weight

380.4 g/mol

IUPAC Name

2-[2-(3,5-dimethylanilino)-4-methyl-6-oxopyrimidin-1-yl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C21H21FN4O2/c1-13-8-14(2)10-16(9-13)24-21-23-15(3)11-20(28)26(21)12-19(27)25-18-7-5-4-6-17(18)22/h4-11H,12H2,1-3H3,(H,23,24)(H,25,27)

InChI Key

NRSIJADCSBROSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=CC(=O)N2CC(=O)NC3=CC=CC=C3F)C)C

Origin of Product

United States

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